molecular formula C23H21ClN2O4S B6560636 4-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946382-60-1

4-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560636
CAS No.: 946382-60-1
M. Wt: 456.9 g/mol
InChI Key: MXWAXIWOGDSJJD-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: LiAlH4, H2, palladium on carbon (Pd/C).

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced tetrahydroquinoline derivatives.

  • Substitution: Amides, ethers, or other substituted benzamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be employed in the manufacture of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the benzamide moiety can engage in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

  • 4-Chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl]benzamide

  • 4-Chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • 4-Chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl]benzamide

Uniqueness: The uniqueness of 4-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-20-9-11-21(12-10-20)31(28,29)26-14-2-3-17-15-19(8-13-22(17)26)25-23(27)16-4-6-18(24)7-5-16/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAXIWOGDSJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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